
1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane is a chemical compound belonging to the class of organosilicon compounds It is characterized by the presence of two silicon atoms connected by an oxygen atom, with various organic groups attached to the silicon atoms
Preparation Methods
The synthesis of 1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane typically involves the reaction of appropriate organosilicon precursors under controlled conditions. One common method involves the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet commercial standards.
Chemical Reactions Analysis
1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The organic groups attached to the silicon atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it useful in the development of biomaterials and as a component in certain biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its stability and versatility.
Mechanism of Action
The mechanism by which 1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane exerts its effects depends on the specific application. In chemical reactions, it acts as a source of reactive silicon species, which can participate in various transformations. In biological systems, its interactions with biomolecules are influenced by its hydrophobic and hydrophilic properties, as well as its ability to form stable complexes with other molecules.
Comparison with Similar Compounds
1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane can be compared with other organosilicon compounds, such as:
Tetramethyldisiloxane: Lacks the phenyl and propyl groups, making it less complex and with different reactivity.
Phenyltrimethoxysilane: Contains a phenyl group but has different functional groups attached to the silicon atom, leading to different chemical behavior.
Hexamethyldisiloxane: Similar in structure but lacks the phenyl and propyl groups, resulting in different physical and chemical properties.
Properties
CAS No. |
88237-93-8 |
|---|---|
Molecular Formula |
C14H26OSi2 |
Molecular Weight |
266.53 g/mol |
IUPAC Name |
trimethyl-[methyl-(3-methylphenyl)-propylsilyl]oxysilane |
InChI |
InChI=1S/C14H26OSi2/c1-7-11-17(6,15-16(3,4)5)14-10-8-9-13(2)12-14/h8-10,12H,7,11H2,1-6H3 |
InChI Key |
ZYEATRQLBRKFTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](C)(C1=CC=CC(=C1)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


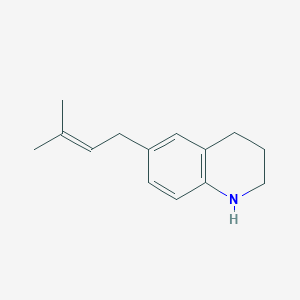
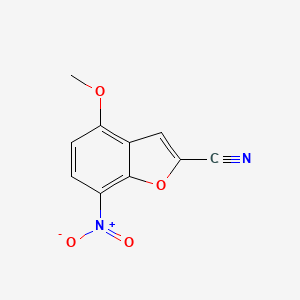
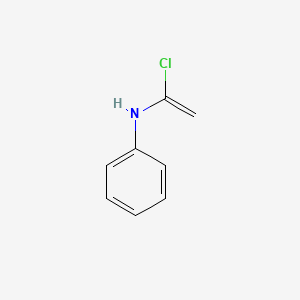
![9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane](/img/structure/B14392067.png)
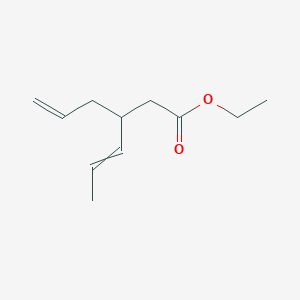
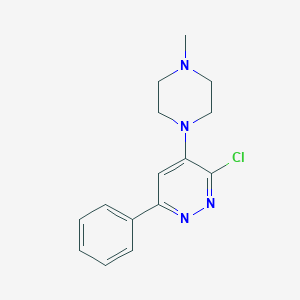
![Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-](/img/structure/B14392088.png)
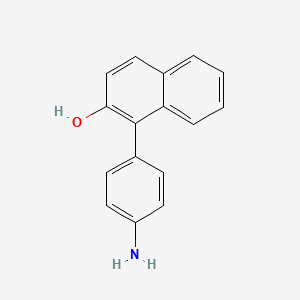
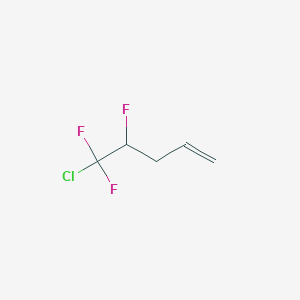
![2-[Chloro(methanesulfonyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B14392098.png)
![N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14392099.png)
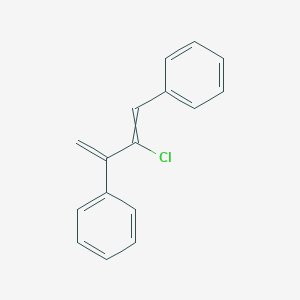
![(1R,6R)-3-(Naphthalen-2-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14392112.png)
![N,N-Dimethyl-N'-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea](/img/structure/B14392132.png)
